molecular formula C27H32F2N2O2 B15189269 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one CAS No. 134069-52-6

8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Cat. No.: B15189269
CAS No.: 134069-52-6
M. Wt: 454.6 g/mol
InChI Key: LQBGJLVMYJGVSS-UHFFFAOYSA-N
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Description

8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of fluorophenyl groups, a methylene bridge, and a spirocyclic framework that includes an oxa-diazaspirodecane ring system. The compound’s molecular formula is C26H32F2N2O, and it has a molecular weight of approximately 458.54 g/mol .

Preparation Methods

The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route may include the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic framework.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Methylene Bridge: The methylene bridge is formed through a series of condensation reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .

Chemical Reactions Analysis

8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control .

Scientific Research Applications

8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can be compared with similar compounds, such as:

    8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound has a similar spirocyclic structure but differs in the presence of an ethyl and hydroxy group.

    8-(4,4-Bis(4-fluorophenyl)butyl)-3-methyl-4-hydroxy-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound also shares the spirocyclic core but has different substituents at specific positions.

The uniqueness of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4

Properties

CAS No.

134069-52-6

Molecular Formula

C27H32F2N2O2

Molecular Weight

454.6 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-4-methylidene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C27H32F2N2O2/c1-3-16-31-20(2)27(33-26(31)32)14-18-30(19-15-27)17-4-5-25(21-6-10-23(28)11-7-21)22-8-12-24(29)13-9-22/h6-13,25H,2-5,14-19H2,1H3

InChI Key

LQBGJLVMYJGVSS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Origin of Product

United States

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